

Comparative Analysis of CAY10583 Cross-Reactivity with Other G Protein-Coupled Receptors

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Compound of Interest

Compound Name: CAY10583

Cat. No.: B606500

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This guide provides an objective comparison of the cross-reactivity profile of **CAY10583**, a known potent and selective agonist for the leukotriene B4 receptor 2 (BLT2), with other G protein-coupled receptors (GPCRs). The information is compiled from available experimental data to assist researchers in evaluating its suitability for their studies.

Summary of Cross-Reactivity Data

CAY10583 is characterized as a selective agonist for the BLT2 receptor.^[1] Limited publicly available data from off-target screening studies indicate that **CAY10583** has been tested against the leukotriene B4 receptor 1 (BLT1) and the angiotensin II receptor type 1 (AT1). The results of these assessments are summarized in the table below. It is important to note that a comprehensive cross-reactivity profile against a broad panel of GPCRs is not readily available in the public domain.

Off-Target Receptor	Assay Type	Species	Result	Reference
BLT1	Radioligand Binding Assay	Not Specified	No displacement of [3H]-LTB4 at concentrations >1 μ M	[1]
BLT1	Functional Assay (IP-One)	Not Specified	Tested for off-target activity	[2]
AT1	Functional Assay (IP-One)	Not Specified	Tested for off-target activity	[2]

Experimental Methodologies

The primary functional assay format used to assess the off-target effects of **CAY10583** on Gq-coupled GPCRs, such as BLT1 and AT1, is the IP-One assay. This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling cascade.

IP-One Functional Assay Protocol

The IP-One assay is a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) immunoassay.[3][4][5]

Principle: Activation of a Gq-coupled GPCR leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to inositol bisphosphate (IP2) and then to IP1. The inclusion of lithium chloride (LiCl) in the assay buffer inhibits the degradation of IP1, leading to its accumulation. The assay then measures the amount of accumulated IP1, which is directly proportional to the activation of the Gq-coupled receptor.

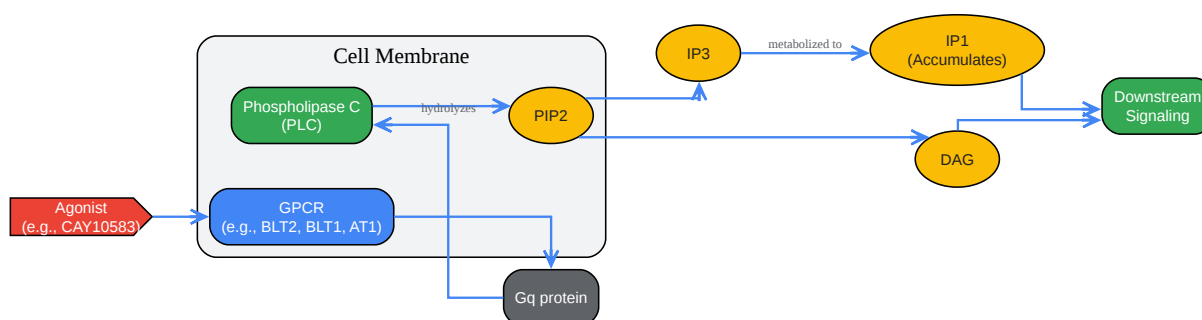
Generalized Protocol:

- Cell Culture: Cells stably or transiently expressing the GPCR of interest are cultured in a suitable medium.

- **Cell Seeding:** Cells are seeded into 384-well plates and allowed to adhere overnight.
- **Compound Addition:** The test compound (e.g., **CAY10583**) and a reference agonist for the specific receptor are added to the cells. For antagonist mode, cells are pre-incubated with the test compound before the addition of the reference agonist.
- **Stimulation:** Cells are incubated with the compounds for a defined period to allow for receptor activation and IP1 accumulation.
- **Lysis and Detection:** A lysis buffer containing the HTRF reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) is added to the wells.
- **Incubation:** The plate is incubated at room temperature to allow for the immunoassay to reach equilibrium.
- **Signal Detection:** The fluorescence signal is read on an HTRF-compatible plate reader. The signal is inversely proportional to the concentration of IP1 produced by the cells.

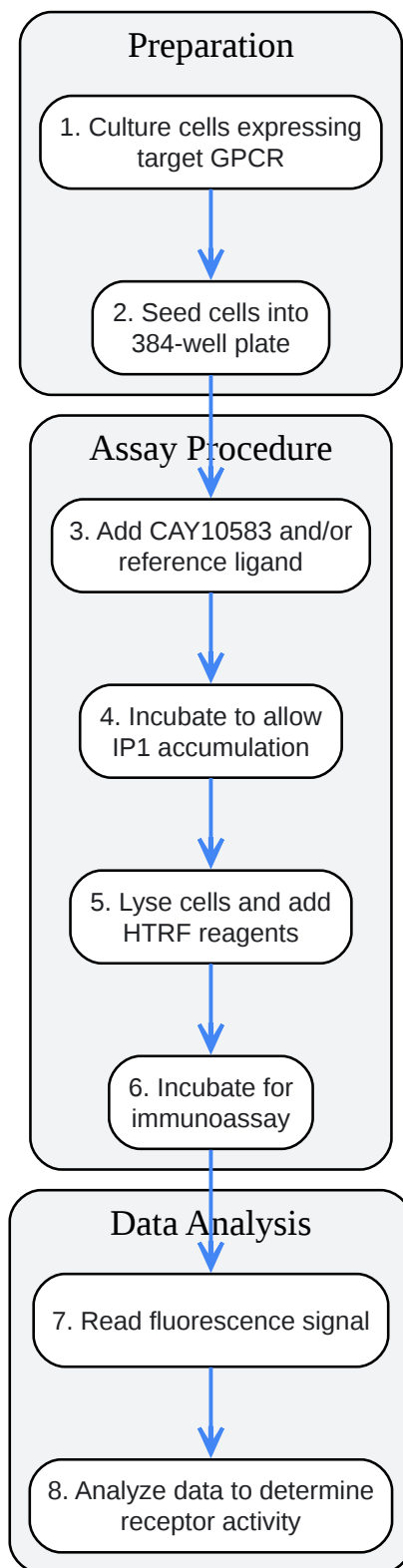
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.



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Gq-coupled GPCR signaling pathway.



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Generalized workflow for the IP-One assay.

Conclusion

Based on the available data, **CAY10583** demonstrates high selectivity for the BLT2 receptor over the BLT1 receptor in binding assays. Functional off-target assessments have been performed on BLT1 and AT1 receptors, though detailed quantitative results of these specific tests on **CAY10583** are not widely published. For a comprehensive understanding of its off-target profile, further screening of **CAY10583** against a broad panel of GPCRs would be necessary. The IP-One assay serves as a robust method for evaluating the activity of compounds on Gq-coupled GPCRs and is a suitable platform for such cross-reactivity studies. Researchers should consider the limited scope of the current publicly available cross-reactivity data when designing experiments and interpreting results involving **CAY10583**.

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